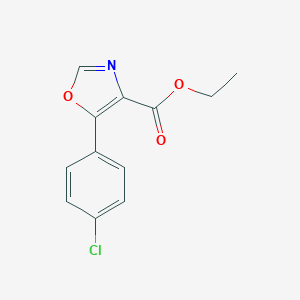
Éther éthylique de tert-amyle
Vue d'ensemble
Description
2-Ethoxy-2-methylbutane, also known as 2-Ethoxy-2-methylbutane, is a useful research compound. Its molecular formula is C7H16O and its molecular weight is 116.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Ethoxy-2-methylbutane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Ethoxy-2-methylbutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-2-methylbutane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Additif pour carburant
L'éther éthylique de tert-amyle (TAEE) est utilisé comme additif dans les carburants à essence en tant qu'oxygénant . Il contribue à augmenter l'indice d'octane, améliorant ainsi l'efficacité de la combustion et réduisant les émissions des véhicules .
Solvant en chimie organique
TAEE est également utilisé comme solvant en chimie organique . Ses propriétés uniques le rendent adapté à diverses réactions chimiques.
Synthèse de l'ETBE et du TAEE
La synthèse simultanée en phase liquide du 2-éthoxy-2-méthylpropane (ETBE) et du 2-éthoxy-2-méthylbutane (TAEE) a été étudiée sur quinze résines échangeuses d'ions acides commerciales . Cette recherche pourrait conduire à des méthodes plus efficaces de production de ces composés.
Études de biodégradation
Des recherches ont été menées sur la biodégradation anaérobie des oxygénants éthérés comme le TAEE . Comprendre ce processus est important pour évaluer l'impact environnemental de ces composés.
Évaluation de l'impact environnemental
En raison de son utilisation dans l'essence, le TAEE peut pénétrer dans les eaux souterraines à la suite de déversements lors de la production, de la distribution et du stockage . Des recherches sont en cours pour comprendre son potentiel de biodégradation dans le sous-sol .
Recherche sur les catalyseurs
Des études ont été menées sur la dépendance de l'activité catalytique aux propriétés morphologiques des résines échangeuses d'ions acides pour la synthèse simultanée en phase liquide de l'ETBE et du TAEE . Cette recherche pourrait conduire au développement de catalyseurs plus efficaces pour ces réactions.
Mécanisme D'action
Target of Action
tert-Amyl Ethyl Ether (TAEE), also known as 2-Ethoxy-2-methylbutane, is primarily used as an additive in gasoline fuels as an oxygenate . It is also used as a solvent in organic chemistry .
Mode of Action
TAEE is prepared by acid-catalyzed addition of ethanol to 2-methyl-2-butene . As an oxygenate, it enhances the oxygen content in gasoline, which leads to more complete combustion and reduced emissions from vehicles .
Biochemical Pathways
It is known that ethers and alcohols with a tertiary carbon atom show relative resistance to enzymatic attack under anoxic conditions . This suggests that TAEE might have a unique biochemical pathway that is yet to be fully understood.
Pharmacokinetics
It is known that taee has a high aqueous solubility of 12 g/l at 20 °c , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of TAEE’s action is its contribution to the oxygen content in gasoline, leading to more complete combustion and reduced emissions from vehicles . On a molecular level, TAEE interacts with other compounds in gasoline to facilitate this process.
Action Environment
The action of TAEE is influenced by environmental factors such as temperature and pressure . For instance, TAEE can enter groundwater as a result of spillages during production, distribution, and storage . Its high aqueous solubility suggests that it could pose a hazard to groundwater resources .
Analyse Biochimique
Biochemical Properties
It is known that ethers and alcohols with a tertiary carbon atom show relative resistance to enzymatic attack under anoxic conditions . This suggests that the interactions of tert-Amyl Ethyl Ether with enzymes, proteins, and other biomolecules may be limited.
Molecular Mechanism
It is known that the compound is prepared by acid-catalyzed addition of ethanol to 2-methyl-2-butene
Propriétés
IUPAC Name |
2-ethoxy-2-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-5-7(3,4)8-6-2/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRVYYGHSPLXSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061279 | |
| Record name | Butane, 2-ethoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919-94-8 | |
| Record name | tert-Amyl ethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=919-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Amyl ethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000919948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 2-ethoxy-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 2-ethoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxy-2-methylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-Amyl ethyl ether | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/529VD83WPK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


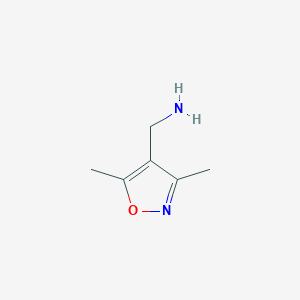
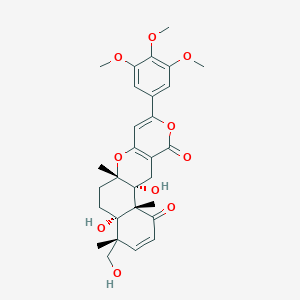
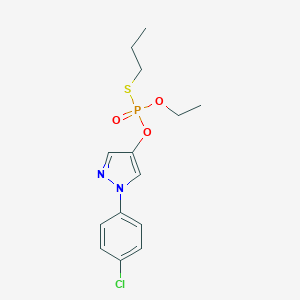
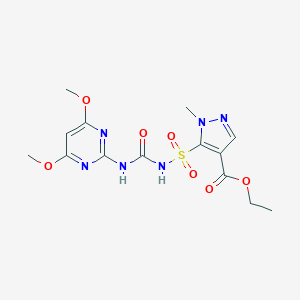


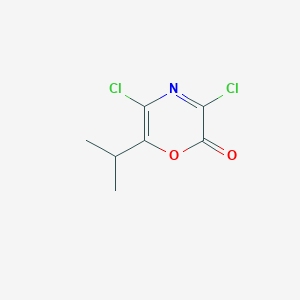
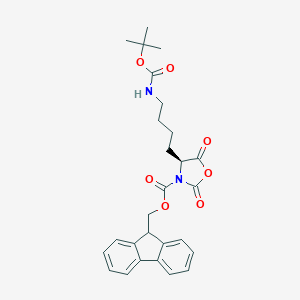
![[(4R)-4-hydroxy-6-oxocyclohexen-1-yl] benzoate](/img/structure/B166713.png)


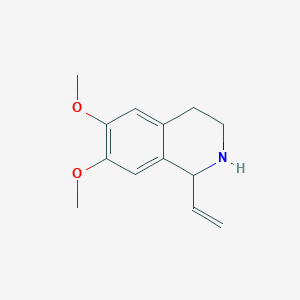
![4,5-Difluorobenzo[a]pyrene](/img/structure/B166725.png)
